![molecular formula C20H21NO4 B3098548 Diethyl [(diphenylmethylidene)amino]propanedioate CAS No. 133816-01-0](/img/structure/B3098548.png)
Diethyl [(diphenylmethylidene)amino]propanedioate
Overview
Description
Diethyl [(diphenylmethylidene)amino]propanedioate is a chemical compound with the molecular formula C20H21NO4 . It has a molecular weight of 339.39 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of enolate ions . For instance, diethyl malonate, a related compound, can be transformed into its enolate using sodium ethoxide as a base . The enolate can then be alkylated via an SN2 reaction with alkyl halides .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Techniques: Research has been conducted on the synthesis of structurally related compounds, utilizing techniques that might be applicable to "Diethyl [(diphenylmethylidene)amino]propanedioate." For instance, the synthesis of diastereomerically pure 2,2-dimethyl-1,3-diphenyl-1,3-propanediols from diethyl malonate demonstrates advanced synthetic routes that could potentially be adapted for related compounds (Bhowmick, Prasad, & Joshi, 2002).
- Crystal Structure Analysis: The crystal structure analysis of compounds similar in structure provides insights into their molecular conformation and potential applications in coordinating metal atoms, which could be relevant for understanding the properties and applications of "Diethyl [(diphenylmethylidene)amino]propanedioate" (Meskini et al., 2010).
Complexation and Interaction Studies
- Metal Ion Complexation: Studies on the complexation behavior of related compounds with lanthanide metal ions could inform potential applications of "Diethyl [(diphenylmethylidene)amino]propanedioate" in materials science or as a ligand in coordination chemistry (Amarandei et al., 2014).
Pharmacological and Biomedical Applications
- Although the search was directed to exclude drug use, dosage, and side effects, it's worth noting that related compounds have been explored for pharmacological applications, such as anticonvulsant properties, which might indicate potential biomedical research applications for similar compounds (Slater, O'leary, & Leary, 1950).
Thermal and Physical Properties
- Thermodynamic Properties: Research on the thermodynamic properties of alkanolamines, including dissociation constants and thermal conductivities, provides a foundation for understanding the physical and chemical behavior of similar compounds, which could be relevant for "Diethyl [(diphenylmethylidene)amino]propanedioate" in various applications (Hamborg & Versteeg, 2009).
properties
IUPAC Name |
diethyl 2-(benzhydrylideneamino)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)18(20(23)25-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZRCLATJYFGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((diphenylmethylene)amino)malonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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